SAHA-BPyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

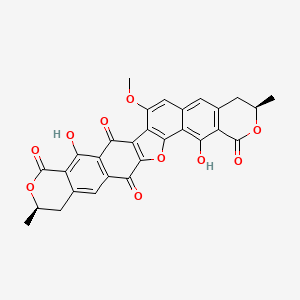

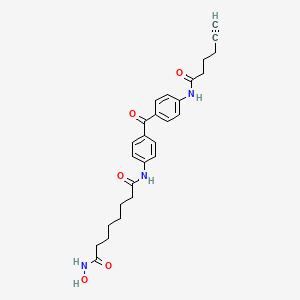

SAHA-BPyne: , also known as Suberoylanilide Hydroxamic Acid-BPyne, is a derivative of Suberoylanilide Hydroxamic Acid. It is an activity-based protein profiling probe designed for detecting histone deacetylase activity. This compound is characterized by the presence of a benzophenone crosslinker and an alkyne tag, which facilitate covalent labeling of proximal proteins through photoactivation .

Mechanism of Action

Mode of Action

SAHA-BPyne interacts with its targets by covalently labeling the proximal proteins through a photoactivation . This compound contains structural elements of the general HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), as well as benzophenone and alkyne moieties to effect covalent modification and enrichment of HDACs . It inhibits HDAC activity in HeLa nuclear lysate with an IC50 of less than 5 μM .

Biochemical Pathways

This compound affects the HDAC pathway, which plays a critical role in transcriptional activation and repression . By inhibiting HDAC activity, this compound can influence gene expression. Additionally, it has been found to suppress the c-Myc/CCL1 pathway in glioma stem cells .

Pharmacokinetics

It’s known that this compound labels hdac complex proteins both in proteomes at 100 nm and in live cells at 500 nm , suggesting that it can penetrate cell membranes and interact with intracellular targets.

Result of Action

The molecular effects of this compound include the covalent labeling of proximal proteins through photoactivation, leading to the inhibition of HDAC activity . On a cellular level, this results in changes in gene expression and potentially influences cell differentiation, proliferation, and survival .

Action Environment

The action of this compound can be influenced by various environmental factors. Therefore, the cellular environment and the presence of other proteins and cofactors can significantly influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

SAHA-BPyne plays a significant role in biochemical reactions, particularly in the inhibition of HDAC activity. It binds directly to the catalytic site of the enzyme, thereby blocking substrate access . This interaction with HDACs is crucial in regulating gene expression and cellular functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to inhibit HDAC activity in HeLa cell nuclear lysates . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs at the molecular level. It binds directly to the catalytic site of the enzyme, thereby blocking substrate access . This binding interaction results in the inhibition of HDAC activity, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound labels HDAC complex proteins both in proteomes at 100 nM and in live cells at 500 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SAHA-BPyne involves the incorporation of a benzophenone crosslinker and an alkyne tag into the Suberoylanilide Hydroxamic Acid structure. The synthetic route typically includes the following steps:

Formation of Suberoylanilide Hydroxamic Acid: This involves the reaction of suberic acid with aniline to form suberoylanilide, followed by hydroxylation to produce Suberoylanilide Hydroxamic Acid.

Incorporation of Benzophenone Crosslinker: The benzophenone moiety is introduced through a coupling reaction with Suberoylanilide Hydroxamic Acid.

Addition of Alkyne Tag:

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions: : SAHA-BPyne undergoes various chemical reactions, including:

Photoactivation: The benzophenone crosslinker in this compound undergoes photoactivation, leading to covalent labeling of proximal proteins.

Click Chemistry:

Common Reagents and Conditions

Photoactivation: Ultraviolet light is used to activate the benzophenone crosslinker.

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the azide-alkyne cycloaddition reaction

Major Products: : The major products formed from these reactions include covalently labeled proteins and bioconjugates resulting from click chemistry reactions .

Scientific Research Applications

SAHA-BPyne has a wide range of scientific research applications, including:

Proteomic Profiling: It is used as a probe for profiling histone deacetylase activities in proteomes and live cells.

Epigenetic Studies: this compound is employed in studying the role of histone deacetylases in gene expression and epigenetic regulation.

Cancer Research: It is used to investigate the role of histone deacetylases in cancer and to identify potential therapeutic targets.

Drug Development: This compound is utilized in the development of histone deacetylase inhibitors for therapeutic applications

Comparison with Similar Compounds

Similar Compounds

Suberoylanilide Hydroxamic Acid: The parent compound of SAHA-BPyne, which also inhibits histone deacetylase activity.

Trichostatin A: Another histone deacetylase inhibitor with a different chemical structure.

Vorinostat: A clinically approved histone deacetylase inhibitor used in cancer therapy

Uniqueness of this compound: : this compound is unique due to its dual functionality, combining a benzophenone crosslinker for photoactivation and an alkyne tag for click chemistry reactions. This allows for more precise and versatile applications in proteomic profiling and epigenetic studies .

Properties

IUPAC Name |

N-[4-[4-(hex-5-ynoylamino)benzoyl]phenyl]-N'-hydroxyoctanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-2-3-6-9-24(31)28-22-16-12-20(13-17-22)27(34)21-14-18-23(19-15-21)29-25(32)10-7-4-5-8-11-26(33)30-35/h1,12-19,35H,3-11H2,(H,28,31)(H,29,32)(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTATGLVGGHVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does SAHA-BPyne interact with HDACs and what are the downstream effects of this interaction?

A1: this compound functions as an "activity-based probe" [, ], meaning it specifically targets active HDAC enzymes. It incorporates structural features of suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor, to bind to the enzyme's active site.

Q2: What makes this compound particularly effective for profiling HDACs in live cells compared to other similar probes?

A2: While several probes demonstrate potent HDAC inhibition and labeling capabilities in prepared proteomes, this compound exhibits superior performance specifically in live cells []. Interestingly, this enhanced efficacy isn't solely attributed to its binding affinity for HDACs.

Q3: How has this compound been used to study HDAC activity in a disease model?

A3: this compound has been successfully employed to compare HDAC1 activity and expression levels in cancer cells treated with parthenolide, a cytotoxic agent []. This demonstrates the utility of this compound as a tool for studying HDAC function in a disease context and highlights its potential for future investigations into HDAC activity in various biological systems and disease models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

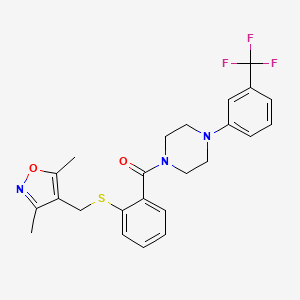

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

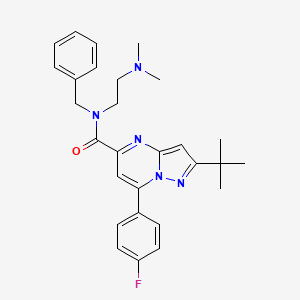

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)